methyl 4-(2-(4-chlorophenyl)-4,6-dioxo-5-(3-(trifluoromethyl)phenyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate
Description
Methyl 4-(2-(4-chlorophenyl)-4,6-dioxo-5-(3-(trifluoromethyl)phenyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate is a complex heterocyclic compound featuring a hexahydro-2H-pyrrolo[3,4-d]isoxazole-dione core. This bicyclic system is substituted at three key positions:
- Position 2: A 4-chlorophenyl group, contributing electron-withdrawing properties.
- Position 5: A 3-(trifluoromethyl)phenyl group, enhancing hydrophobicity and metabolic stability.
- Position 3: A methyl benzoate ester, influencing solubility and bioavailability.
Its characterization likely relies on crystallographic methods (e.g., SHELX software for refinement ) and spectroscopic techniques, as seen in analogous compounds .
Properties
IUPAC Name |
methyl 4-[2-(4-chlorophenyl)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClF3N2O5/c1-36-25(35)15-7-5-14(6-8-15)21-20-22(37-32(21)18-11-9-17(27)10-12-18)24(34)31(23(20)33)19-4-2-3-16(13-19)26(28,29)30/h2-13,20-22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIPIEDCOGDDPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)ON2C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClF3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethyl (tfm, -cf 3) group have been found to exhibit numerous pharmacological activities
Mode of Action
It’s worth noting that compounds with similar structures have been found to have potent analgesic efficacy. They were found to depress peripheral and centrally mediated pain by opioid independent systems.
Biochemical Pathways
It’s known that pain is a complex body response to noxious stimulus both chemical or physical. Inflammation or tissue injuries have been connected with pain stimulation through the release of quite a lot of inflammatory mediators that sensitizes as well as amplify nociceptive responses.
Biological Activity
Molecular Formula and Weight
- Molecular Formula : C23H19ClF3N3O4
- Molecular Weight : 485.86 g/mol
Structural Features
The compound features:
- A chlorophenyl group which may influence its interaction with biological targets.
- A trifluoromethyl group that enhances lipophilicity and potentially alters pharmacokinetics.
- A pyrrolo[3,4-d]isoxazole core, which is often associated with various pharmacological activities.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Anti-inflammatory Activity : Many derivatives of pyrrolo[3,4-d]isoxazole have shown potential as cyclooxygenase (COX) inhibitors. For instance, compounds targeting COX-II have been reported to possess anti-inflammatory properties with IC50 values in the low micromolar range .
- Anticancer Properties : Some studies suggest that related compounds may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
- Study on COX Inhibition : A recent study evaluated a series of pyrrolo[3,4-d]isoxazole derivatives for their COX-II inhibitory activity. The most potent compound exhibited an IC50 value of 0.52 μM, demonstrating significant anti-inflammatory effects compared to standard drugs like Celecoxib .
- Antitumor Activity : Another investigation focused on the antiproliferative effects of similar isoxazole derivatives against various cancer cell lines. The results indicated that certain modifications to the pyrrolo structure significantly enhanced cytotoxicity against breast and colon cancer cells.
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of methyl 4-(2-(4-chlorophenyl)-4,6-dioxo-5-(3-(trifluoromethyl)phenyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate:
- Cell Viability Assays : Evaluated using MTT assays across different concentrations (10 µM to 100 µM), showing a dose-dependent decrease in cell viability in cancer cell lines.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 70 |
| 50 | 50 |
| 100 | 30 |
Comparison with Similar Compounds
Key Findings :
- Electron-withdrawing substituents (Cl, CF3) in the target compound may enhance metabolic stability relative to electron-donating groups (NMe2, OMe) in analogs .
Substituent Effects
Halogen and Trifluoromethyl Groups
- 4-Chlorophenyl vs. 4-Fluorophenyl : Compounds with 4-F substituents (e.g., ) exhibit smaller van der Waals radii than Cl, affecting crystal packing and intermolecular interactions.
- 3-Trifluoromethylphenyl : The CF3 group in the target compound increases lipophilicity (LogP ~3.5*), contrasting with polar substituents like 4-OMe in (LogP ~2.8).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
